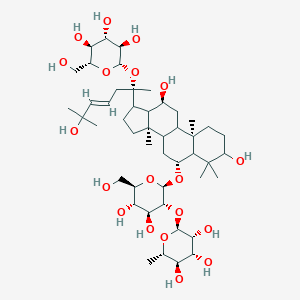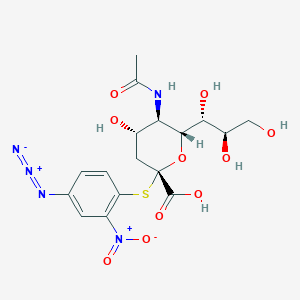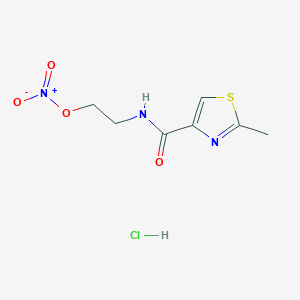
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (DPG) is a phospholipid that is commonly used in scientific research for its unique properties. It is a racemic mixture of two enantiomers, which are mirror images of each other. DPG is synthesized by combining palmitic and myristic acids with glycerol.
Mecanismo De Acción
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a phospholipid that can be incorporated into cell membranes. It is believed to affect membrane fluidity and permeability, which can have a variety of effects on cellular processes. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has also been shown to activate protein kinase C, a signaling molecule that is involved in many cellular processes.
Biochemical and Physiological Effects:
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has a variety of biochemical and physiological effects. It has been shown to affect membrane fluidity and permeability, which can affect cellular processes such as ion transport, protein trafficking, and signaling. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has also been shown to activate protein kinase C, which can affect cellular processes such as cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has several advantages for lab experiments. It is relatively easy to synthesize and can be incorporated into cell membranes. It is also a standard in lipid analysis, allowing researchers to accurately measure lipid concentrations in biological samples. However, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has some limitations. It is a racemic mixture of two enantiomers, which can complicate experiments that require specific enantiomers. Additionally, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol research. One area of interest is the development of new methods for synthesizing specific enantiomers of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol. This could allow researchers to study the specific effects of each enantiomer on cellular processes. Another area of interest is the use of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in drug delivery systems. Liposomes and emulsions containing 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol have shown promise as drug delivery systems, and further research in this area could lead to new treatments for a variety of diseases. Additionally, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol could be used in the development of new materials, such as biosensors or biodegradable plastics.
Métodos De Síntesis
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is synthesized by combining palmitic and myristic acids with glycerol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The resulting product is a racemic mixture of two enantiomers, which are mirror images of each other. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is commonly used in scientific research for its unique properties. It is a phospholipid that can be incorporated into cell membranes, making it useful for studying cellular processes. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is also used as a surfactant in emulsions and liposomes, which are used for drug delivery and other applications. Additionally, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is used as a standard in lipid analysis, allowing researchers to accurately measure lipid concentrations in biological samples.
Propiedades
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 |
Source


|
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol | |
CAS RN |
57416-13-4 |
Source


|
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)








![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)

